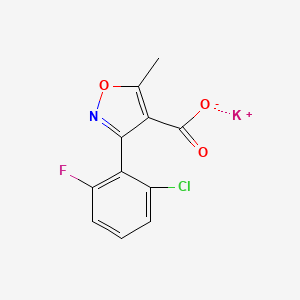

Potassium 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate

CAS No.: 83817-49-6

Cat. No.: VC17044465

Molecular Formula: C11H6ClFKNO3

Molecular Weight: 293.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 83817-49-6 |

|---|---|

| Molecular Formula | C11H6ClFKNO3 |

| Molecular Weight | 293.72 g/mol |

| IUPAC Name | potassium;3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate |

| Standard InChI | InChI=1S/C11H7ClFNO3.K/c1-5-8(11(15)16)10(14-17-5)9-6(12)3-2-4-7(9)13;/h2-4H,1H3,(H,15,16);/q;+1/p-1 |

| Standard InChI Key | WSVNCRYFLWGXLZ-UHFFFAOYSA-M |

| Canonical SMILES | CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)[O-].[K+] |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a central isoxazole ring (a five-membered heterocycle containing one oxygen and one nitrogen atom) substituted at the 3-position with a 2-chloro-6-fluorophenyl group and at the 5-position with a methyl group. The 4-position is occupied by a carboxylate group coordinated to a potassium ion. This arrangement confers both polar and non-polar regions, influencing solubility and reactivity.

Key Structural Features:

-

Isoxazole Core: Provides rigidity and electronic diversity due to the conjugated π-system and heteroatoms.

-

Halogenated Phenyl Group: The 2-chloro-6-fluoro substituents enhance lipophilicity and potential halogen bonding with biological targets.

-

Carboxylate Group: Introduces acidity (pKa ≈ 3–4) and enables salt formation, improving aqueous solubility.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₈ClFNO₃K |

| Molecular Weight | 293.72 g/mol |

| Melting Point | >250°C (decomposition) |

| Solubility | Soluble in polar aprotic solvents (e.g., DMSO, DMF); sparingly soluble in water |

| logP (Partition Coefficient) | ~2.5 (moderate lipophilicity) |

The potassium salt form enhances stability compared to its protonated carboxylic acid counterpart, making it preferable for formulation in drug development.

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of potassium 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate can be deconstructed into three key intermediates:

-

2-Chloro-6-fluorobenzoic Acid: Serves as the phenyl group precursor.

-

5-Methylisoxazole-4-carboxylic Acid: Provides the heterocyclic core.

-

Potassium Salt Formation: Achieved via neutralization with potassium hydroxide.

Formation of 2-Chloro-6-fluorobenzoic Acid

Chlorination and fluorination of benzoic acid derivatives under electrophilic aromatic substitution conditions yield the dihalogenated intermediate. Catalysts such as FeCl₃ or AlCl₃ are typically employed.

Isoxazole Ring Construction

The isoxazole ring is synthesized via cyclization of β-keto esters with hydroxylamine derivatives. For example, reacting ethyl acetoacetate with hydroxylamine hydrochloride forms 5-methylisoxazole-4-carboxylate, which is subsequently hydrolyzed to the carboxylic acid.

Coupling and Salt Formation

A Suzuki-Miyaura coupling links the halogenated phenyl group to the isoxazole core. Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate cross-coupling between the phenyl boronic acid and the brominated isoxazole. Finally, treatment with potassium hydroxide converts the carboxylic acid to the potassium salt.

Biological Activity and Applications

Antimicrobial Activity

Preliminary studies on structurally analogous isoxazole derivatives demonstrate inhibitory effects on bacterial DNA gyrase and fungal cytochrome P450 enzymes. The chloro and fluoro substituents may enhance membrane permeability, increasing efficacy against Gram-positive pathogens.

Anticancer Properties

Isoxazole derivatives have shown promise in inducing apoptosis in cancer cell lines. The potassium salt’s improved solubility may facilitate in vivo testing, though no direct data on this specific compound are available.

Agrochemical Applications

In agrochemistry, halogenated isoxazoles act as herbicides or fungicides. The compound’s stability under environmental conditions warrants exploration in crop protection formulations.

Challenges and Future Directions

Analytical Characterization

Limited public data on spectroscopic profiles (e.g., NMR, IR) hinder definitive structural validation. Future work should prioritize:

-

High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula.

-

X-ray Crystallography: Elucidate solid-state conformation.

Synthetic Optimization

Current routes suffer from low yields (~30–40%) during coupling steps. Catalyst screening (e.g., Buchwald-Hartwig conditions) and microwave-assisted synthesis could improve efficiency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume